Androst-5-en-17-one, 3-hydroxy-16-(1-pyrrolidinylmethylene)-, (3beta)-(9CI)

Description

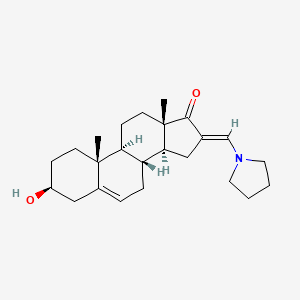

Androst-5-en-17-one, 3-hydroxy-16-(1-pyrrolidinylmethylene)-, (3beta)-(9CI) is a synthetic steroid derivative of dehydroepiandrosterone (DHEA), characterized by a 3β-hydroxyl group, a 17-keto moiety, and a unique 16-(1-pyrrolidinylmethylene) substituent .

Properties

Molecular Formula |

C24H35NO2 |

|---|---|

Molecular Weight |

369.5 g/mol |

IUPAC Name |

(3S,8R,9S,10R,13S,14S,16E)-3-hydroxy-10,13-dimethyl-16-(pyrrolidin-1-ylmethylidene)-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C24H35NO2/c1-23-9-7-18(26)14-17(23)5-6-19-20(23)8-10-24(2)21(19)13-16(22(24)27)15-25-11-3-4-12-25/h5,15,18-21,26H,3-4,6-14H2,1-2H3/b16-15+/t18-,19+,20-,21-,23-,24-/m0/s1 |

InChI Key |

BLPWZFDTYUVONX-YEZZEHMWSA-N |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C/C(=C\N5CCCC5)/C4=O)C)O |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC(=CN5CCCC5)C4=O)C)O |

Origin of Product |

United States |

Biological Activity

Androst-5-en-17-one, 3-hydroxy-16-(1-pyrrolidinylmethylene)-, (3beta)-(9CI) is a steroid compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C19H26N2O

- Molecular Weight : 298.43 g/mol

- Functional Groups : Hydroxyl group (-OH), pyrrolidine ring

1. Antimicrobial Activity

Research has indicated that compounds with similar structural features to Androst-5-en-17-one exhibit antimicrobial properties. For instance, derivatives containing pyrrolidine rings have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). In studies, lead compounds demonstrated minimum inhibitory concentrations (MICs) as low as 4 μg/mL against MRSA, suggesting that similar modifications to Androst-5-en-17-one could enhance its antimicrobial efficacy .

2. Hormonal Activity

As a steroid compound, Androst-5-en-17-one may influence hormonal pathways. Steroids are known to interact with androgen receptors, potentially modulating testosterone-like effects. This interaction can lead to various biological responses including muscle growth and changes in libido. The specific impact of this compound on androgen receptor activity warrants further investigation.

The mechanisms through which Androst-5-en-17-one exerts its biological effects are not fully elucidated but may involve:

- Receptor Binding : Interaction with steroid receptors leading to gene expression modulation.

- Enzymatic Inhibition : Potential inhibition of enzymes involved in steroid metabolism or synthesis.

Case Studies and Research Findings

A review of relevant literature reveals several studies that have explored the biological activities of structurally related compounds:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Androst-5-en-17-one Derivatives

Functional Group Analysis

- 3β-Hydroxyl Group : Common in DHEA and analogs (e.g., ), this group is critical for binding to steroidogenic enzymes and receptors. Acetylation (e.g., ) or sulfation () at this position alters bioavailability and metabolic pathways.

- 16-Substituents: Pyrrolidinylmethylene: Introduces a basic nitrogen, likely improving water solubility and enabling interactions with cationic binding sites (hypothetical, based on structural analogs). Fluorine (): Enhances metabolic stability via electronegative effects and steric hindrance.

- 17-Keto Group : A conserved feature in androstane derivatives, critical for downstream conversion into active hormones like testosterone or estradiol .

Research Findings from Analogous Compounds

- Anti-Phagocytic Activity: 3-Hydroxy fatty acids (structurally distinct but with similar hydroxyl positioning) inhibit phagocytosis in Cryptococcus by suppressing amoebal proteins (e.g., fetuin A-like protein) .

- Metabolic Stability : Fluorinated derivatives () and acetylated compounds () show resistance to enzymatic degradation, suggesting that the target compound’s pyrrolidine group may similarly impede metabolic breakdown.

- Solubility and Bioavailability : Sulfated derivatives () exhibit increased polarity, whereas acetylated or pyrrolidine-containing analogs balance lipophilicity and solubility for optimized tissue penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.